1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a methoxyphenyl group at the 1-position and two carbonyl groups at the 2 and 5 positions
Mechanism of Action
Target of Action
For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .
Mode of Action
For example, Mebeverine, an anticholinergic compound, appears to work directly on smooth muscle within the gastrointestinal tract and may affect calcium channels and muscarinic receptors .
Biochemical Pathways
For instance, a benzimidazole derivative was found to suppress oxidative stress and inflammatory markers, suggesting its involvement in the inflammation and oxidative stress pathways .
Pharmacokinetics
For example, Apixaban, an oral, direct factor Xa inhibitor, has an absolute oral bioavailability of 50%, is rapidly absorbed with a half-life of approximately 12 hours, and is eliminated via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion .
Result of Action
For instance, a benzimidazole derivative was found to significantly reduce diarrhea score, mitigate weight loss, increase feed intake, and survival rate in a dose-dependent manner .
Biochemical Analysis
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through rigorous scientific investigation.
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with succinic anhydride in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions typically include:
Reagents: 4-methoxybenzaldehyde, succinic anhydride, base (e.g., sodium hydroxide)
Solvent: Anhydrous ethanol or another suitable solvent
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Reduction: Dihydropyrrole derivatives with potential biological activity.
Substitution: Halogenated derivatives useful in further synthetic transformations.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1H-indole-2,5-dione: Similar structure but with an indole ring instead of a pyrrole ring.
1-(4-Methoxyphenyl)-1H-imidazole-2,5-dione: Contains an imidazole ring, offering different chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284902 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-17-0 | |
Record name | 1081-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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